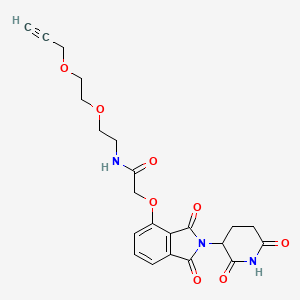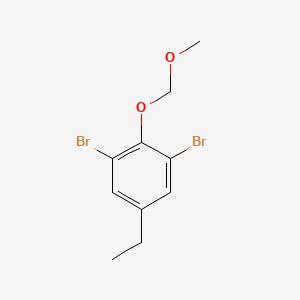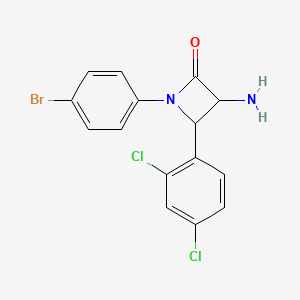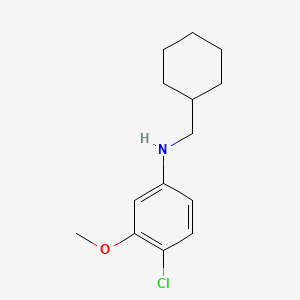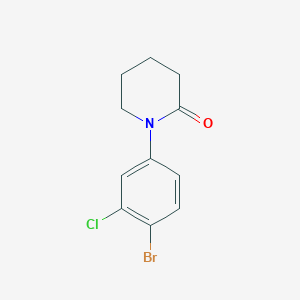
Lenalidomide-CO-PEG4-C2-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-CO-PEG4-C2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The PEG linker improves the solubility and bioavailability of the compound, while the chlorine atom can potentially enhance its binding affinity to target proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-PEG4-C2-Cl involves several steps:
Preparation of Lenalidomide Precursor: The initial step involves the synthesis of lenalidomide from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione.
PEGylation: The lenalidomide precursor is then reacted with a PEG4 linker under basic conditions to form Lenalidomide-PEG4.
Chlorination: Finally, the PEGylated lenalidomide is chlorinated using thionyl chloride or another chlorinating agent to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for PEGylation and chlorination steps to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide-CO-PEG4-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products:
Aplicaciones Científicas De Investigación
Lenalidomide-CO-PEG4-C2-Cl has a wide range of applications in scientific research:
Mecanismo De Acción
Lenalidomide-CO-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex . The compound binds to cereblon, a substrate receptor of the complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells .
Comparación Con Compuestos Similares
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
CC-122: A novel thalidomide analog with improved clinical efficacy.
Uniqueness of Lenalidomide-CO-PEG4-C2-Cl: this compound stands out due to its PEGylation, which significantly improves its solubility and bioavailability. The addition of a chlorine atom also enhances its binding affinity to target proteins, making it a more effective therapeutic agent compared to its analogs .
Propiedades
Fórmula molecular |
C24H32ClN3O8 |
|---|---|
Peso molecular |
526.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H32ClN3O8/c25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)26-19-3-1-2-17-18(19)16-28(24(17)32)20-4-5-21(29)27-23(20)31/h1-3,20H,4-16H2,(H,26,30)(H,27,29,31) |
Clave InChI |
KXPQRLJLWLFYOV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


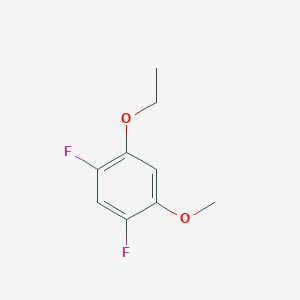
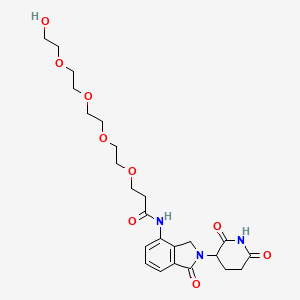
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
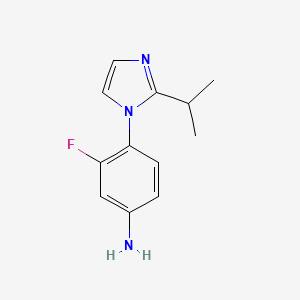
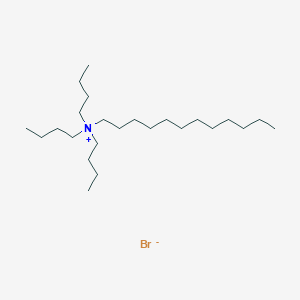
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

